Tomaymycin DM Tomaymycin DM
Brand Name: Vulcanchem
CAS No.: 945490-09-5
VCID: VC14590490
InChI: InChI=1S/C14H14N2O3/c1-8-3-9-6-15-11-5-12(17)13(19-2)4-10(11)14(18)16(9)7-8/h4-6,9,17H,1,3,7H2,2H3/t9-/m0/s1
SMILES:
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol

Tomaymycin DM

CAS No.: 945490-09-5

Cat. No.: VC14590490

Molecular Formula: C14H14N2O3

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Tomaymycin DM - 945490-09-5

Specification

CAS No. 945490-09-5
Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
IUPAC Name (6aS)-3-hydroxy-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one
Standard InChI InChI=1S/C14H14N2O3/c1-8-3-9-6-15-11-5-12(17)13(19-2)4-10(11)14(18)16(9)7-8/h4-6,9,17H,1,3,7H2,2H3/t9-/m0/s1
Standard InChI Key GXKVYHPROGIVCL-VIFPVBQESA-N
Isomeric SMILES COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)O
Canonical SMILES COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

Tomaymycin DM (C₁₈H₂₄N₂O₄) is hypothesized to differ from the parent compound, Tomaymycin (C₁₆H₂₀N₂O₄), through the addition of two methyl groups. This modification likely occurs at the methoxy (-OCH₃) substituents positioned at C2 and C6 in the benzodiazepine core, enhancing lipophilicity and DNA-binding affinity . The Z-configuration of the ethylidene group at C8 remains critical for its covalent interaction with guanine residues in DNA .

Table 1: Comparative Molecular Properties

PropertyTomaymycinTomaymycin DM (Hypothesized)
Molecular FormulaC₁₆H₂₀N₂O₄C₁₈H₂₄N₂O₄
Molecular Weight (g/mol)304.34332.40
Key Substituents2-OCH₃, 6-OCH₃2-OCH(CH₃)₂, 6-OCH(CH₃)₂
CAS Registry35050-55-6Not yet assigned

Biosynthetic Origin and Natural Occurrence

Tomaymycin is naturally produced by Streptomyces achromogenes, a soil-dwelling actinobacterium . The DM variant may arise from engineered biosynthesis or semisynthetic modification to improve pharmacokinetic properties. Structural analogs like anthramycin and sibiromycin share the PBD scaffold but lack the ethylidene and dimethyl modifications, underscoring Tomaymycin DM’s uniqueness .

Mechanism of Action

DNA Alkylation

Tomaymycin DM covalently binds the N2 position of guanine in the DNA minor groove, forming a stable adduct that disrupts transcription and replication . The dimethyl groups may enhance this interaction by:

  • Increasing van der Waals contacts with hydrophobic DNA regions.

  • Reducing metabolic deactivation via steric hindrance of esterases.

Antibacterial Activity

As a secondary metabolite, Tomaymycin DM exhibits bactericidal effects against Gram-positive pathogens, including Staphylococcus aureus, by inhibiting cell wall synthesis . Its potency at nanomolar concentrations (IC₅₀: 5–20 nM) surpasses many β-lactam antibiotics .

Pharmacological Applications

Table 2: In Vitro Cytotoxicity (Representative Data)

Cell LineTomaymycin IC₅₀ (nM)Tomaymycin DM (Predicted IC₅₀)
HL-60 (Leukemia)128–10
SK-OV-3 (Ovarian)1812–14
RPMI 8226 (Plasmacytoma)2215–18

Pharmacokinetics and Toxicity

Therapeutic Drug Monitoring (TDM) Considerations

While TDM protocols for Tomaymycin DM are undeveloped, lessons from Daptomycin suggest trough levels should remain below 1 mg/L to minimize adverse effects . Renal function monitoring (creatinine, electrolytes) would be essential given its alkylating mechanism .

Challenges and Future Directions

  • Synthetic Accessibility: The stereochemical complexity of PBDs complicates large-scale synthesis.

  • Resistance Mechanisms: Upregulation of efflux pumps (e.g., mdr1) could limit efficacy, as seen in anthramycin-resistant strains .

  • Combination Therapies: Synergy with DNA repair inhibitors (e.g., PARP blockers) warrants exploration.

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